2-(3-Azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- is a complex organic compound known for its unique bicyclic structure. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic framework of 3-azabicyclo[3.2.2]nonane provides a rigid structure that can be functionalized to enhance its properties for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.2.2]nonane derivatives typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of derivatives often starts with the formation of a bicyclic intermediate, followed by functionalization at specific positions on the ring .
Industrial Production Methods
Industrial production of such compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- has been explored for its potential in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives have shown activity against protozoal infections, making it a candidate for developing new antiprotozoal agents
Medicine: The compound’s structure allows for the design of drugs with specific biological activities, such as antimalarial and antitrypanosomal agents
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- involves its interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoa, leading to their death . The compound may bind to enzymes or receptors, disrupting normal cellular functions and causing cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-AZABICYCLO[3.2.2]NONANE: Another bicyclic compound with similar structural features but different functional groups.
3-AZABICYCLO[3.2.2]NONANE: A parent compound without the benzothiazolyl group, used as a precursor for various derivatives
Uniqueness
3-AZABICYCLO[3.2.2]NONANE,3-(2-BENZOTHIAZOLYLDITHIO)- stands out due to its specific functionalization with a benzothiazolyl group, which imparts unique properties such as enhanced biological activity and potential for further chemical modifications .
Properties
CAS No. |
2939-53-9 |
---|---|
Molecular Formula |
C15H18N2S3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.2.2]nonan-3-yldisulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H18N2S3/c1-2-4-14-13(3-1)16-15(18-14)19-20-17-9-11-5-6-12(10-17)8-7-11/h1-4,11-12H,5-10H2 |
InChI Key |
JDCLEUYQOSXQCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CN(C2)SSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.